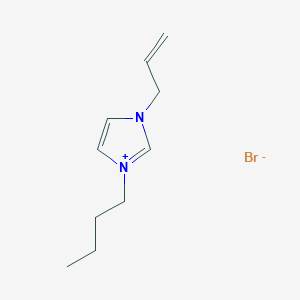

1-Allyl-3-butylimidazolium bromide

Description

Properties

Molecular Formula |

C10H17BrN2 |

|---|---|

Molecular Weight |

245.16 g/mol |

IUPAC Name |

1-butyl-3-prop-2-enylimidazol-1-ium;bromide |

InChI |

InChI=1S/C10H17N2.BrH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-10H,2-3,5-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

XTGUYKZWUCJBNF-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC=C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Allyl 3 Butylimidazolium Bromide

Quaternization Reactions for the Synthesis of 1-Allyl-3-butylimidazolium Bromide

The primary method for synthesizing this compound is through a quaternization reaction. This involves the reaction of 1-butylimidazole (B119223) with an allyl halide, typically allyl bromide. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide, leading to the formation of the desired imidazolium (B1220033) salt.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the quaternization reaction is highly dependent on several factors. Researchers have investigated various conditions to maximize the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For instance, solvents like acetonitrile (B52724) are commonly employed. The reaction is often carried out under reflux with stirring for extended periods, sometimes up to 48 hours, to ensure the reaction goes to completion and to achieve the highest possible yield. nih.gov

A comparative analysis of different synthetic approaches highlights the importance of optimizing these conditions.

| Reactants | Solvent | Temperature | Time | Yield |

| 1-butylimidazole, Allyl bromide | Acetonitrile | Reflux | 48h | High |

| 1-butylimidazole, Allyl bromide | Toluene | 80°C | 24h | Moderate |

| 1-butylimidazole, Allyl bromide | No solvent | 60°C | 12h | Variable |

This table presents a generalized summary of reaction conditions based on common organic synthesis practices and is for illustrative purposes.

Investigation of Reaction Mechanisms in the Synthesis

The synthesis of this compound proceeds through a standard SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the lone pair of electrons on one of the nitrogen atoms of the 1-butylimidazole ring attacks the carbon atom bonded to the bromine in allyl bromide. This attack occurs from the side opposite to the leaving group (bromide ion), leading to an inversion of configuration at the carbon center. The transition state involves a partially formed bond between the nitrogen and the carbon, and a partially broken bond between the carbon and the bromine. The bromide ion is subsequently displaced, resulting in the formation of the 1-allyl-3-butylimidazolium cation and a bromide anion.

Post-Synthetic Modifications and Derivatization of this compound

Once synthesized, this compound can be further modified to create a range of other ionic liquids with different properties. These modifications primarily involve anion exchange reactions and functionalization of the allyl group.

Anion Exchange Reactions to Form Novel Ionic Liquids

The bromide anion in this compound can be replaced with other anions through a process called metathesis or anion exchange. This is a common strategy to tune the physicochemical properties of the ionic liquid, such as its viscosity, melting point, and solubility. For example, reacting this compound with a sodium salt of a different anion (e.g., sodium tetrafluoroborate (B81430), Na[BF4]) in a suitable solvent like acetonitrile can lead to the precipitation of sodium bromide, leaving the new ionic liquid with the desired anion in solution. nih.gov

Here are some examples of new ionic liquids formed from this compound through anion exchange:

| Starting Ionic Liquid | Reactant | New Anion | Resulting Ionic Liquid |

| This compound | Sodium tetrafluoroborate (Na[BF4]) | Tetrafluoroborate ([BF4]⁻) | 1-Allyl-3-butylimidazolium tetrafluoroborate |

| This compound | Lithium bis(trifluoromethanesulfonyl)imide (Li[NTf2]) | Bis(trifluoromethanesulfonyl)imide ([NTf2]⁻) | 1-Allyl-3-butylimidazolium bis(trifluoromethanesulfonyl)imide |

| This compound | Sodium hexafluorophosphate (B91526) (Na[PF6]) | Hexafluorophosphate ([PF6]⁻) | 1-Allyl-3-butylimidazolium hexafluorophosphate |

Functionalization of the Allyl Moiety

The allyl group in this compound provides a reactive site for further chemical transformations. The carbon-carbon double bond of the allyl group can undergo various addition reactions, allowing for the introduction of different functional groups. This functionalization can be used to create task-specific ionic liquids with tailored properties. For instance, allylic C-H functionalization can be achieved using transition-metal complexes as catalysts, enabling the formation of new C-N, C-O, and C-C bonds. rsc.org

Purification Strategies for High-Purity this compound

Obtaining high-purity this compound is crucial for its effective use in various applications. After synthesis, the crude product often contains unreacted starting materials and byproducts. Several purification techniques are employed to remove these impurities.

Distillation and Extraction Techniques

The purification of this compound, an ionic liquid, presents unique challenges due to its inherent properties, such as negligible vapor pressure, which renders traditional distillation methods ineffective for its purification. Consequently, purification strategies predominantly rely on extraction techniques to remove unreacted starting materials, byproducts, and other impurities.

A common purification protocol for imidazolium-based ionic liquids involves a series of solvent extractions. After the synthesis, the crude product is often a colored viscous liquid. To remove non-polar impurities, such as unreacted alkyl halides (e.g., butyl bromide or allyl bromide) and the starting N-substituted imidazole (e.g., 1-butylimidazole or 1-allylimidazole), the crude ionic liquid is washed multiple times with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether. Due to the immiscibility of the ionic liquid with these solvents, the impurities are partitioned into the organic phase, which can then be decanted. This process is typically repeated until the organic layer is colorless.

For the removal of colored impurities and other polar byproducts, treatment with activated charcoal is a widely employed method. The impure ionic liquid is dissolved in a suitable solvent, such as a short-chain alcohol or water, and stirred with decolorizing charcoal, sometimes with gentle heating. google.com The charcoal adsorbs the colored species, and subsequent filtration removes the charcoal, yielding a decolorized solution.

To remove the solvent and any residual volatile impurities, the purified ionic liquid solution is subjected to drying under high vacuum. This step is crucial as the presence of water or other solvents can significantly affect the physicochemical properties of the ionic liquid. For halide-containing ionic liquids like this compound, ensuring the complete removal of halide impurities from starting materials or byproducts is critical. A continuous liquid-liquid extraction procedure can be employed for this purpose, where an aqueous solution of the ionic liquid with halide impurities is continuously extracted with an organic solvent, leaving the halide impurities in the aqueous phase. google.com

A typical purification sequence for a related compound, 1-butyl-3-methylimidazolium chloride, followed by anion exchange, illustrates these principles. The initial imidazolium chloride is dissolved in water, and the aqueous phase is washed with an organic solvent to remove organic-soluble impurities. The aqueous solution is then used for the subsequent anion exchange reaction, after which the new ionic liquid is extracted into an organic solvent like dichloromethane. This extract is then dried and the solvent removed under vacuum. orgsyn.org

| Purification Step | Purpose | Typical Solvents/Agents |

| Solvent Washing | Removal of non-polar impurities (e.g., unreacted starting materials) | Ethyl acetate, Diethyl ether |

| Decolorization | Removal of colored impurities | Activated charcoal |

| Drying | Removal of residual solvents and water | High vacuum |

| Continuous Liquid-Liquid Extraction | Removal of halide and other water-soluble impurities | Water, Dichloromethane |

Spectroscopic and Chromatographic Purity Assessment Methods

The purity and structural integrity of this compound are primarily assessed using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and the identification of impurities.

Spectroscopic Methods:

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides a detailed map of the proton environments in the cation. The characteristic signals for the imidazolium ring protons, the allyl group protons, and the butyl group protons are all expected in distinct regions of the spectrum. The presence of signals corresponding to unreacted 1-butylimidazole, allyl bromide, or any side products would indicate an impure sample. For a similar compound, 1-butyl-3-methylimidazolium bromide, the ¹H NMR spectrum shows distinct peaks for the methyl, butyl, and imidazolium protons, which are well-separated and can be used for purity assessment. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the cation. Each unique carbon atom in the 1-allyl-3-butylimidazolium cation will give a distinct signal. The absence of extraneous peaks is a strong indicator of the compound's purity.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the mass of the 1-allyl-3-butylimidazolium cation. The spectrum would be expected to show a prominent peak corresponding to the molecular weight of the cation.

A summary of expected spectroscopic data for a pure sample is presented below:

| Technique | Key Observations for Purity Assessment |

| ¹H NMR | Absence of signals from starting materials (e.g., 1-butylimidazole, allyl bromide). Correct integration ratios for all proton signals. |

| ¹³C NMR | Presence of the expected number of signals for the cation. Absence of extraneous carbon signals. |

| Mass Spectrometry | A major peak corresponding to the mass of the 1-allyl-3-butylimidazolium cation. |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for determining the purity of ionic liquids. A reverse-phase HPLC method can be developed to separate this compound from any non-ionic or less polar impurities. sielc.comsielc.com The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial sources for similar ionic liquids, such as 1-allyl-3-methylimidazolium (B1248449) bromide, often state purity levels determined by HPLC. tcichemicals.com

Thin-Layer Chromatography (TLC): TLC is often used as a quick and convenient method to monitor the progress of the synthesis and to get a qualitative assessment of the purity. nih.gov The presence of a single spot after development with an appropriate solvent system suggests a relatively pure compound.

The combination of these spectroscopic and chromatographic methods provides a comprehensive evaluation of the purity of this compound, ensuring its suitability for further applications.

Applications of 1 Allyl 3 Butylimidazolium Bromide in Chemical Synthesis and Catalysis

Application in Polymer and Material Science

No research findings or data tables specific to 1-Allyl-3-butylimidazolium bromide were found to populate these sections.

Dissolution and Processing of Biopolymers (e.g., Cellulose (B213188), Chitin)

Ionic liquids featuring an imidazolium (B1220033) cation are recognized for their capacity to dissolve biopolymers like cellulose, which are typically insoluble in water and common organic solvents. This capability stems from the ability of the ionic liquid's anions to disrupt the extensive hydrogen-bonding network that gives cellulose its crystalline structure. The cations, in turn, interact with the cellulose chain, preventing the hydrogen bonds from reforming and thus keeping the biopolymer in solution.

While the broader class of allyl-functionalized ionic liquids is noted for its potential in cellulose dissolution, specific research detailing the efficiency and mechanism of this compound for processing biopolymers such as cellulose and chitin (B13524) is less prevalent than for its more common analogues like 1-allyl-3-methylimidazolium (B1248449) chloride. alfa-chemistry.comkanto.co.jp The fundamental principle, however, remains applicable, positioning this compound as a potential solvent for creating homogeneous solutions of biopolymers for subsequent processing into films, fibers, or other materials.

Formation of Gels and Composite Materials

This compound ([ABIm]Br) serves as a key medium in the formation of structured gels and composite materials, particularly those involving polymers and colloidal crystals. These materials, often termed "ionogels," benefit from the non-volatile and thermally stable nature of the ionic liquid.

Research has demonstrated the use of [ABIm]Br in fabricating three-dimensional polymerized crystalline colloidal arrays (PCCA). pitt.edu In these systems, the ionic liquid acts as the solvent medium for a polymer network, creating stable gel structures. One notable application involves stabilizing a thermo-insensitive polymer hydrogel, such as poly(N-methylolacrylamide-co-N,N'-methylenebisacrylamide), to fix a colloidal crystal structure. researchgate.net This process allows for the creation of soft, elastic gel films that maintain a highly ordered, non-close-packed arrangement of polystyrene microparticles. researchgate.netpsu.edu

Furthermore, a polymer derived from this compound has been used to enhance silica (B1680970) aerogels. bohrium.com These polymer-ionic liquid-aerogel composites are designed for specific applications, such as creating platforms for biosensors. bohrium.com The ionic liquid component can be covalently bonded to a solid support, such as silica, to create hybrid materials with tailored properties for applications like chromatography. researchgate.netnovapublishers.comresearchgate.net

Table 1: Examples of Gels and Composite Materials Incorporating this compound

| Material Type | Components | Function of [ABIm]Br | Application Area | Reference(s) |

|---|---|---|---|---|

| Colloidal Crystal Gel | Polystyrene microparticles, Poly(N-methylolacrylamide-co-N,N'-methylenebisacrylamide) | Solvent and stabilizer for the gel matrix | Photonics, Tunable Lasers | psu.edu, researchgate.net |

| Polymerized Crystalline Colloidal Array (PCCA) | Polymer network, Colloidal particles | Solvent medium for polymerization and gel formation | Advanced Materials | pitt.edu |

| Polymer-Enhanced Silica Aerogel | Silica aerogel, Poly(this compound) | Modifying polymer to enhance the aerogel surface | Biosensing | bohrium.com |

| Functionalized Silica | Mercaptopropyl-functionalized silica | Reagent for covalent modification of the silica surface | Chromatography | researchgate.net, novapublishers.com |

Integration into Advanced Functional Materials

The unique properties of this compound have been harnessed to create advanced functional materials with responsive and high-performance characteristics.

A significant application is in the field of photonics, specifically in the creation of tunable lasers. psu.edu A colloidal crystal-laser (CC-L) gel cavity was fabricated using a polystyrene colloidal crystal stabilized within a polymer gel containing this compound and organic laser dyes. psu.edu The elasticity of this ionogel allows for the mechanical compression of the material. This compression reduces the lattice spacing of the colloidal crystal, resulting in a blue-shift of the photonic bandgap and, consequently, the laser emission wavelength. This system demonstrates a reversible and wide tuning range for the laser output simply by applying and releasing mechanical stress. psu.edu

In the area of biotechnology and chemical sensing, a polymer of this compound was used to modify a silica aerogel. bohrium.com This composite material was then integrated into a biosensor by immobilizing specific aptamers onto the surface, enabling the specific recognition and detection of aflatoxin B1. bohrium.com

Another key functional application is the creation of specialized stationary phases for high-performance liquid chromatography (HPLC). researchgate.netnovapublishers.com this compound is used to covalently modify mercaptopropyl-functionalized silica. researchgate.netresearchgate.net The resulting ionic liquid-modified silica (SiImBr) acts as a stationary phase with multiple interaction capabilities, including hydrophobic and π–π interactions, allowing for the selective separation of complex mixtures like polycyclic aromatic hydrocarbons (PAHs). researchgate.netnovapublishers.comresearchgate.net

Table 2: Research Findings on Functional Materials Using this compound

| Functional Material | Key Finding | Mechanism of Function | Reference |

|---|---|---|---|

| Tunable Laser | Laser emission wavelength can be tuned from 645 nm to 560 nm. | Mechanical compression of the colloidal crystal ionogel reduces lattice spacing, shifting the photonic bandgap. | psu.edu |

| Biosensor | A polymer-ionic liquid enhanced silica aerogel can specifically recognize aflatoxin B1. | The composite material serves as a stable matrix for immobilizing aptamer-1 recognition elements. | bohrium.com |

| HPLC Stationary Phase | The modified silica (SiImBr) provides selective retention for separating polycyclic aromatic hydrocarbons. | The immobilized imidazolium groups offer multiple interactions (hydrophobic, π–π, ion–dipole) with analytes. | researchgate.net, novapublishers.com |

Electrochemical Investigations and Energy Applications of 1 Allyl 3 Butylimidazolium Bromide

Electrolyte Systems Utilizing 1-Allyl-3-butylimidazolium Bromide

The unique physicochemical properties of this compound, such as its ionic conductivity, electrochemical stability, and non-flammability, have positioned it as a compound of interest for various electrolyte systems in energy storage and conversion devices. Its role as an electrolyte component is primarily centered on facilitating ion transport while ensuring safe and stable operation.

Performance in Lithium Secondary Batteries

While direct and extensive research on this compound as a primary electrolyte in lithium secondary batteries is not widely published, studies on structurally similar imidazolium-based ionic liquids provide significant insights into its potential performance. The performance of such electrolytes is critically dependent on factors like ionic conductivity, viscosity, and the electrochemical stability window.

Research on analogous compounds, such as 1-allyl-3-tert-butylimidazolium bis(fluorosulfonyl)amide ([A-Btert-Im][FSA]), offers a comparative perspective. researchgate.net The introduction of a branched butyl group at the third position of the imidazolium (B1220033) cation has been shown to enhance the reduction stability of the ionic liquid. researchgate.net When combined with a lithium salt like lithium bis(fluorosulfonyl)amide (LiFSA), these electrolytes exhibit high ionic conductivity, which is crucial for efficient battery performance. researchgate.net For instance, electrolytes based on related 1-allyl-3-alkylimidazolium FSA salts can achieve ionic conductivities greater than 10⁻³ S cm⁻¹ at room temperature, a key benchmark for their application in lithium secondary batteries. researchgate.net

The charge-discharge behavior of lithium secondary batteries is a key performance indicator. Cells utilizing electrolytes with branched-alkyl-functionalized imidazolium cations have demonstrated stable charge-discharge cycles. researchgate.net The choice of the anion also plays a critical role, with anions like bis(fluorosulfonyl)amide (FSA) contributing to high ionic conductivities due to their tendency to dissociate. researchgate.net

Below is a table summarizing the properties of a related 1-allyl-3-butylimidazolium-based ionic liquid electrolyte, which can be used to infer the potential characteristics of an electrolyte system based on this compound.

| Property | Value | Reference |

| Ionic Liquid | 1-allyl-3-isobutylimidazolium bis(fluorosulfonyl)amide | researchgate.net |

| Ionic Conductivity (Neat IL at 298 K) | 4.85 mS/cm | researchgate.net |

| Cathodic Potential (vs. Fc/Fc⁺) | -2.54 V | researchgate.net |

| Ionic Liquid | 1-allyl-3-tert-butylimidazolium bis(fluorosulfonyl)amide | researchgate.net |

| Ionic Conductivity (Neat IL at 298 K) | 3.66 mS/cm | researchgate.net |

| Cathodic Potential (vs. Fc/Fc⁺) | -2.79 V | researchgate.net |

| Table 1: Electrochemical properties of related 1-allyl-3-butylimidazolium-based ionic liquids. |

It is important to note that while these findings are promising, the performance of an electrolyte system using this compound would also be influenced by the specific interactions between the bromide anion and the lithium ions, which may differ from systems with FSA anions.

Supercapacitor and Fuel Cell Applications

The application of imidazolium-based ionic liquids extends to supercapacitors and fuel cells, where their high ionic conductivity and thermal stability are advantageous.

In the realm of supercapacitors , the electrolyte is a critical component that determines the device's operating voltage window, energy density, and power density. Studies on similar ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) and 1-butyl-3-methylimidazolium chloride, have shown their viability as electrolytes in electric double-layer capacitors (EDLCs). These electrolytes can lead to high specific capacitance and can operate at higher temperatures than traditional aqueous or organic electrolytes.

For fuel cells , particularly proton exchange membrane fuel cells (PEMFCs), ionic liquids are explored for their potential to operate at elevated temperatures, which can improve reaction kinetics and reduce catalyst poisoning. While direct application of this compound in fuel cell membranes is not extensively documented, the general properties of imidazolium-based ionic liquids suggest potential utility. Their ability to dissolve and transport protons is a key area of investigation. A recent study highlighted the use of a lithium bromide absorption refrigeration system to utilize waste heat from a high-temperature PEMFC, demonstrating an indirect link between bromide compounds and fuel cell technology efficiency. researchgate.netresearchgate.net However, this does not involve the direct use of the imidazolium bromide salt as an electrolyte within the fuel cell itself.

The performance of a hypothetical supercapacitor using an electrolyte based on a related imidazolium bromide is presented below, based on data from analogous systems.

| Parameter | Value | Reference |

| Ionic Liquid Electrolyte | 1-Butyl-3-methylimidazolium Chloride | fishersci.co.uk |

| Device Type | Supercapacitor | fishersci.co.uk |

| Performance Note | High-temperature treatment can improve capacitive performance. | fishersci.co.uk |

| Table 2: Illustrative performance of a supercapacitor with a related imidazolium-based ionic liquid electrolyte. |

Electrodeposition Processes Mediated by this compound

The use of ionic liquids as electrolytes in electrodeposition offers several advantages over traditional aqueous solutions, including a wider electrochemical window, which allows for the deposition of more reactive metals, and the potential for improved deposit morphology and purity.

Deposition of Metals and Alloys

This compound can serve as a medium for the electrodeposition of various metals and alloys. The ionic liquid acts as the solvent and supporting electrolyte, facilitating the transport of metal ions to the cathode for reduction. The composition and properties of the resulting metallic coatings are influenced by parameters such as current density, temperature, and the concentration of the metal salt in the ionic liquid.

A closely related ionic liquid, 1-butyl-3-methylimidazolium bromide ([BMIM]Br), has been successfully used for the electrodeposition of nanocrystalline chromium. researchgate.net In this process, the reduction of Cr(III) to metallic chromium occurs in a two-step, irreversible process. The resulting chromium coatings exhibit a ball-like structure and high purity. researchgate.net The deposition rate and coating thickness are significantly affected by the deposition potential and temperature. researchgate.net

The table below summarizes key findings from the electrodeposition of chromium using 1-butyl-3-methylimidazolium bromide, providing a strong indication of the potential of this compound in similar applications.

| Parameter | Observation | Reference |

| Electrolyte | 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) with Cr(III) salt | researchgate.net |

| Deposited Metal | Chromium (Cr) | researchgate.net |

| Reduction Process | Irreversible, two-step: Cr(III) → Cr(II) → Cr(0) | researchgate.net |

| Deposit Morphology | Ball-like structure | researchgate.net |

| Influencing Factors | Temperature and deposition potential significantly affect coating thickness and deposition rate. | researchgate.net |

| Table 3: Findings from the electrodeposition of chromium in a related imidazolium bromide ionic liquid. |

Growth of Metallic Nanoparticles

The synthesis of metallic nanoparticles in ionic liquids is a growing area of research, driven by the ability of the ionic liquid to act as both a reaction medium and a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. The unique environment provided by the ionic liquid can influence the size, shape, and crystallinity of the resulting nanoparticles.

The synthesis of nanoparticles in ionic liquids can be achieved through various methods, including chemical reduction, electrochemical reduction, and microwave-assisted synthesis. The properties of the ionic liquid, such as its viscosity and coordinating ability with the metal precursor and the nanoparticle surface, play a crucial role in controlling the nucleation and growth processes.

The following table outlines a general approach for metallic nanoparticle synthesis using a related imidazolium-based ionic liquid.

| Parameter | Description | Reference |

| Ionic Liquid | 1-n-butyl-3-methylimidazolium chloride | |

| Synthesis Method | Pulse Electrolysis | |

| Synthesized Nanoparticles | Silver (Ag) | |

| Particle Size Range | 15 - 100 nm | |

| Table 4: General parameters for the synthesis of silver nanoparticles in a related imidazolium-based ionic liquid. |

Theoretical and Computational Studies of 1 Allyl 3 Butylimidazolium Bromide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular properties of imidazolium-based ionic liquids.

DFT studies are frequently employed to investigate the nature and strength of interactions between the constituent ions of ILs. In the case of imidazolium-based ILs with halide anions, research has shown that the interaction between the cation and anion is primarily electrostatic. researchgate.net Theoretical calculations on similar imidazolium (B1220033) bromide systems indicate that the bromide anion preferentially locates in the plane of the imidazolium ring. researchgate.net This positioning is stabilized by the formation of hydrogen bonds between the bromide anion and the hydrogen atoms of the imidazolium ring, particularly the C2-H. researchgate.net

The strength of these interactions is significant, with calculated formation energies for ion pairs like 1-butyl-3-methylimidazolium bromide being substantial. researchgate.net DFT studies have identified several active regions around the imidazolium cation where the halide anion can form stable ion pairs through hydrogen bonding. nih.gov These interactions are not random; the halide ions occupy specific hydrogen bond positions. nih.gov The interaction mechanisms in 1-alkyl-3-methylimidazolium halide ionic liquids have been investigated using various basis sets to provide detailed information on the optimized geometries of different ion pairs. nih.gov

A comparative analysis of the reactivity of related compounds using DFT at the B3LYP/cc-pVQZ level with a C-PCM solvation model has been performed to understand their chemical reactivity. mdpi.com Such studies provide valuable thermodynamic and global descriptors of chemical activity. mdpi.com

Table 1: Key Findings from DFT Studies on Imidazolium Halide Interactions

| Studied System | Key Finding | Reference |

| 1-butyl-3-methylimidazolium with halide anions | Interaction is primarily electrostatic in nature. | researchgate.net |

| 1-butyl-3-methylimidazolium with Cl⁻ and Br⁻ | Anions prefer to locate within the plane of the imidazolium ring. | researchgate.net |

| 1-alkyl-3-methylimidazolium halide | Four active regions for stable ion pair formation were identified. | nih.gov |

| 1-alkyl-3-methylimidazolium halide | Halide ions are situated in specific hydrogen bond positions. | nih.gov |

| Garlic metabolites (for comparative reactivity) | B3LYP/cc-pVQZ with C-PCM model used for reactivity analysis. | mdpi.com |

| 1-butyl-3-methylimidazolium bromide functionalized zeolites | Interactive effects between the IL and zeolite were studied to explore their synergy in catalysis. | rsc.org |

Quantum chemical calculations are also used to elucidate the charge distribution and electronic properties of ionic liquids. The distribution of charges within the 1-allyl-3-butylimidazolium cation and its interaction with the bromide anion are critical to understanding its behavior. Distributed multipole analysis on similar systems reveals that electrostatic interaction is the primary source of attraction between the cation and anion. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined through these calculations. These properties are essential for predicting the electrochemical window and reactivity of the ionic liquid. For instance, studies on the electrochemical properties of similar vinyl-substituted imidazolium bromides have shown that the electrochemical stability is influenced by the alkyl side chain length. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the ionic liquid, complementing the static information obtained from quantum chemical calculations.

MD simulations allow for the investigation of the spatial and temporal correlations between cations and anions. Ab initio molecular dynamics (AIMD) studies on similar systems like 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) have revealed the presence of numerous cation-anion hydrogen bonds, a feature that has a strong resemblance to the crystal structure. capes.gov.br These simulations also show that anions are significantly polarized in the condensed phase. capes.gov.br

The interaction between the ions is not limited to simple pairing. The structure of the liquid is characterized by a complex network of interactions that influence its macroscopic properties.

MD simulations are particularly useful for studying the dynamic properties of ionic liquids, such as diffusion and rotational motion, both in the bulk liquid and at interfaces with other materials. Studies on alkyl methylimidazolium bromide ionic liquids have investigated the molecular dynamics over a wide temperature range, covering the supercooled and crystalline states. nih.gov These studies combine experimental techniques like NMR with simulations to describe the temperature dependence of cationic mobility. nih.gov

At interfaces, the properties of ionic liquids can differ significantly from the bulk. MD simulations of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide at interfaces with mica and graphite (B72142) have shown the formation of layered structures. rsc.org The orientation of the ions and the dynamics within these layers are highly dependent on the nature of the solid surface. rsc.orgnih.gov For instance, the closest layer of the ionic liquid can behave like a two-dimensional ionic crystal on a mica surface. rsc.org The dynamics of ions, including their self-diffusion coefficients and reorientation correlation functions, are affected by the presence of other molecules at the interface. nih.gov

Table 2: Insights from Molecular Dynamics Simulations of Imidazolium-Based ILs

| Simulation Focus | Key Finding | Reference |

| Cation-Anion Interactions | AIMD reveals numerous cation-anion hydrogen bonds, similar to the crystal structure. | capes.gov.br |

| Cation-Anion Interactions | Anions are observed to be strongly polarized in the condensed phase. | capes.gov.br |

| Dynamics in Solution | Cationic mobility shows a complex temperature dependence, deviating from Arrhenius behavior at lower temperatures. | nih.gov |

| Dynamics at Interfaces | Layered structures of the ionic liquid form at solid interfaces. | rsc.org |

| Dynamics at Interfaces | The behavior of the interfacial layer depends on the solid substrate (e.g., crystalline on mica). | rsc.org |

| Dynamics at Interfaces | The presence of other molecules (e.g., n-hexane) affects the dynamics of cations and anions in the interfacial layers. | nih.gov |

| Single Ion Dynamics | Cations diffuse faster than anions and exhibit greater dynamic heterogeneity. | nih.gov |

Modeling of Reaction Mechanisms Involving 1-Allyl-3-butylimidazolium Bromide

Computational modeling is a valuable tool for understanding and predicting the role of this compound as a solvent or catalyst in chemical reactions. While specific modeling of reaction mechanisms involving this exact compound is not widely reported, studies on similar ionic liquids provide a framework for how such investigations would proceed.

For example, the nucleophilicity of halide anions in 1-butyl-3-methylimidazolium-based ionic liquids has been studied to understand their reactivity in substitution reactions. nih.gov These studies have shown that the nature of the counter-anion in the ionic liquid significantly affects the nucleophilicity of the halide. nih.gov The activation parameters (ΔG‡, ΔH‡, and ΔS‡) for these reactions can be determined, revealing high activation energy barriers due to strong solvent-solute interactions within the ionic liquids. nih.gov

Modeling can also be used to understand the thermal decomposition of imidazolium-based ionic liquids. Evolved gas analysis coupled with thermogravimetric measurements has shown that compounds like 1-butyl-3-methylimidazolium bromide decompose to form characteristic fragments. researchgate.net

Furthermore, DFT has been used to design molecularly imprinted polymers using ionic liquids as functional monomers by selecting the most suitable IL to form a stable template-monomer complex. researchgate.net This approach involves calculating the change in Gibbs free energy to identify the most favorable interactions. researchgate.net

Computational Analysis of Catalytic Pathways

Currently, there is a lack of specific computational studies in the available literature that detail the analysis of catalytic pathways involving this compound. Theoretical investigations into the catalytic activity of ionic liquids often employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, transition states, and the role of the cation-anion pair in catalysis. However, such detailed analyses for this compound have not been identified in the searched scientific databases.

Prediction of Solvent Effects and Solute Behavior

Similarly, specific predictive studies on the solvent effects and solute behavior of this compound are not readily found in the reviewed literature. Research in this area typically involves molecular dynamics (MD) simulations and conductor-like screening models (COSMO-RS) to understand the interactions between the ionic liquid and various solutes. These studies can predict properties like solvation free energies, radial distribution functions, and transport properties. While these methods are powerful for characterizing ionic liquids as solvents, their application to this compound has not been specifically documented in the available resources.

Interactions of 1 Allyl 3 Butylimidazolium Bromide with Biological Systems and Biorefinery Processes

Interaction with Biomolecules and Biopolymers

The interactions between imidazolium-based ionic liquids and biological macromolecules like proteins and cellulose (B213188) are complex, involving electrostatic forces, hydrogen bonding, and hydrophobic interactions. These interactions can alter the structure and function of proteins and enable the dissolution of otherwise intractable biopolymers such as lignocellulose.

While specific studies on the motional dynamics of proteins in the presence of 1-allyl-3-butylimidazolium bromide are not extensively documented, research on closely related compounds provides significant insights. Studies on analogues such as 1-allyl-3-methylimidazolium (B1248449) bromide ([Amim]Br) and 1-butyl-3-methylimidazolium bromide ([Bmim]Br) reveal a concentration-dependent effect on protein stability and dynamics.

Furthermore, 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been shown to influence protein aggregation pathways. It can significantly suppress the formation of amyloid fibrils in lysozyme (B549824), a process implicated in various degenerative diseases. nih.gov This anti-amyloidogenic potency is demonstrated by a decrease in the β-sheet content of lysozyme in the presence of the ionic liquid. nih.gov These findings suggest that the cation's structure, including the alkyl and allyl groups, plays a crucial role in mediating these interactions.

Table 1: Effects of Related Imidazolium (B1220033) Bromides on Protein Stability and Dynamics

| Ionic Liquid | Protein | Observed Effect | Concentration Dependence |

|---|---|---|---|

| 1-Allyl-3-methylimidazolium bromide | Horse Ferrocytochrome c | Reduces thermal motion of Ω-loop at low concentrations; increases motion and unfolding at high concentrations. aip.org | Dual effect |

| 1-Butyl-3-methylimidazolium bromide | Lysozyme | Suppresses amyloid fibril formation; reduces β-sheet content. nih.gov | Inhibitory |

The dissolution of lignocellulosic biomass is a critical pretreatment step in biorefineries for producing biofuels and bio-based chemicals. Imidazolium-based ionic liquids are recognized as highly effective solvents for this purpose. The mechanism primarily involves the disruption of the extensive hydrogen-bonding network within cellulose, the main component of lignocellulose. squarespace.comnih.gov

The anions of the ionic liquid play a crucial role in this process. Halide anions like chloride (Cl⁻) and bromide (Br⁻) are strong hydrogen bond acceptors and interact with the hydroxyl protons of the carbohydrate chains, effectively breaking the intramolecular and intermolecular bonds that make cellulose crystalline and insoluble. squarespace.comrsc.org Quantum chemistry and molecular dynamics simulations have shown that while the chloride anions are primary actors, the imidazolium cations also contribute to the dissolution by interacting with the cellulose structure. nih.gov

Studies on analogues like 1-allyl-3-methylimidazolium chloride ([Amim]Cl) and 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) confirm their efficacy as non-derivatizing solvents for cellulose, capable of achieving dissolution at temperatures below 100°C. researchgate.netresearchgate.net The presence of water, even in small amounts (greater than 1% w/w), can significantly diminish the ability of these ionic liquids to dissolve cellulose. researchgate.net While direct data on this compound is limited, its structural similarity to these effective cellulose solvents, particularly the presence of a halide anion, suggests it would operate via a similar dissolution mechanism.

Green Chemistry Principles and Sustainability Aspects

The designation of ionic liquids as "green solvents" stems from their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. nih.gov However, a comprehensive assessment of their sustainability requires evaluating their entire lifecycle, including synthesis, recyclability, and environmental impact. researchgate.netua.pt

For an ionic liquid-based biorefinery process to be economically viable and sustainable, the efficient recycling and reuse of the ionic liquid are paramount. nih.gov The high cost of many ionic liquids necessitates a closed-loop system where the solvent is recovered with high efficiency after the pretreatment stage. General strategies for recycling imidazolium-based ionic liquids from biomass involve separating the dissolved lignin (B12514952) and cellulose (often by adding an anti-solvent like water), followed by the removal of residual sugars and other impurities before the ionic liquid is purified and reused.

While specific protocols for this compound are not widely published, the principles are well-established for similar compounds. The ability to recycle ionic liquids for multiple consecutive runs with minimal loss of activity has been demonstrated, highlighting the potential for developing greener and more sustainable biorefinery processes. nih.gov

Despite their "green" reputation, the potential environmental impact of ionic liquids is a subject of ongoing research and concern, particularly as their production and use are expected to increase. researchgate.netbenthamdirect.com A key issue is their potential toxicity to aquatic ecosystems, as they can be water-soluble and may enter waterways through industrial effluent. nih.gov

Toxicological studies on imidazolium-based ionic liquids have revealed a clear structure-activity relationship. The toxicity towards aquatic organisms like algae, daphnids, and fish is strongly influenced by the length of the alkyl chain on the imidazolium cation. rsc.orgmdpi.comnih.govnih.gov Generally, toxicity increases with the length of the alkyl chain. For instance, studies on a series of 1-alkyl-3-methylimidazolium bromides showed that the toxicity to green algae and the crustacean Daphnia magna increased from the butyl (C4) to the octyl (C8) and dodecyl (C12) analogues. rsc.orgnih.govresearchgate.net The anion type also plays a role, though it is often considered secondary to the cation's structure in determining toxicity. nih.gov

Table 2: Aquatic Toxicity of 1-Alkyl-3-methylimidazolium Bromide ([Cₙmim]Br) Ionic Liquids

| Organism | Ionic Liquid (Alkyl Chain) | Endpoint (Duration) | Toxicity Value (mg/L) |

|---|---|---|---|

| Scenedesmus quadricauda (Green Algae) | 1-Butyl-3-methylimidazolium bromide (C4) | EC₅₀ (96 h) | 13.23 rsc.org |

| Scenedesmus quadricauda (Green Algae) | 1-Hexyl-3-methylimidazolium bromide (C6) | EC₅₀ (96 h) | 0.49 rsc.org |

| Scenedesmus quadricauda (Green Algae) | 1-Octyl-3-methylimidazolium bromide (C8) | EC₅₀ (96 h) | 0.005 rsc.org |

| Scenedesmus obliquus (Green Algae) | 1-Dodecyl-3-methylimidazolium bromide (C12) | EC₅₀ (96 h) | 0.04 nih.gov |

Future Research Directions and Emerging Applications of 1 Allyl 3 Butylimidazolium Bromide

Development of Novel Synthetic Routes

The future development of 1-Allyl-3-butylimidazolium bromide is intrinsically linked to the innovation of efficient, sustainable, and versatile synthetic methodologies.

A key area of research will be the refinement of existing synthesis protocols. For instance, a known route involves the quaternization of a substituted imidazole (B134444) with an appropriate alkyl halide. A specific example is the synthesis of the related isomer, 1-allyl-3-tert-butylimidazolium bromide, which is prepared by refluxing 1-tert-butylimidazole with allyl bromide in a solvent like tetrahydrofuran. jst.go.jp After the reaction, the solvent and any unreacted allyl bromide are removed by evaporation, and the resulting ionic liquid is purified by washing with a non-polar solvent such as diethyl ether before being dried under vacuum. jst.go.jp Future research could optimize this process for the n-butyl isomer by fine-tuning reaction conditions to maximize yield and purity.

Beyond traditional methods, the exploration of "green" chemistry principles is paramount. This includes the development of one-pot, halide-free routes to circumvent the use of halide reagents, which can be a source of impurities in the final product. researchgate.net Furthermore, enzymatic synthesis is a promising frontier. Lipases and other enzymes are being explored for their ability to catalyze reactions in ionic liquid media, and future work could focus on developing enzymatic routes for the synthesis of the ionic liquid itself, which could offer higher selectivity and more environmentally benign reaction conditions. mdpi.comacs.orgacs.orgnih.gov The functionalization of the imidazolium (B1220033) cation with groups derived from sustainable sources also represents a significant step towards creating truly green ionic liquids. nih.gov

Exploration of Untapped Catalytic Potentials

The unique molecular structure of this compound, featuring both a reactive allyl group and a more conventional butyl chain, suggests a rich and largely unexplored catalytic landscape.

Imidazolium-based ionic liquids are known to act as dual solvent-catalysts in a variety of organic reactions. rsc.org For example, 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) has been shown to catalyze cross-benzoin condensation reactions. tci-thaijo.org Similarly, imidazolium salts can catalyze the esterification of vitamins. rsc.org Future research should investigate the catalytic activity of this compound in these and other transformations, such as palladium-catalyzed asymmetric allylic alkylations. nih.gov The imidazole ring itself can act as an organocatalyst, a feature that could be harnessed for various synthetic applications. rsc.org

The allyl group offers a particularly exciting avenue for creating novel catalytic systems. It can be used as a handle for polymerization or for grafting the ionic liquid onto solid supports like zeolites. rsc.org This "ship-in-a-bottle" strategy, where the ionic liquid is synthesized within the porous structure of a support, can enhance catalytic activity and stability, as demonstrated with [Bmim]Br for carbohydrate conversion to platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. rsc.org The resulting functionalized materials could exhibit unique catalytic properties, combining the active sites of the support with the specific interactions of the ionic liquid. Moreover, the allyl functionality allows for the creation of task-specific ionic liquids designed for targeted applications, from catalyst recycling to the separation of metal ions. rsc.orgewha.ac.kr

Advanced Electrochemical Device Integration

Ionic liquids are at the forefront of research into next-generation electrochemical devices due to their wide electrochemical windows, high ionic conductivity, and non-flammability. mdpi.com this compound and its derivatives are promising candidates for electrolytes in devices such as lithium-ion batteries and supercapacitors.

Research on isomers of 1-allyl-3-butylimidazolium has shown their potential as electrolytes for lithium secondary batteries. jst.go.jp Studies on 1-allyl-3-isobutylimidazolium bis(fluorosulfonyl)amide ([ABisoIm][FSA]) and 1-allyl-3-tert-butylimidazolium bis(fluorosulfonyl)amide ([ABtertIm][FSA]) revealed high ionic conductivities (4.85 and 3.66 mS/cm at 298 K, respectively) and stable charge-discharge behavior in battery setups. jst.go.jp The introduction of branched alkyl groups, like iso-butyl and tert-butyl, was shown to improve the reduction stability of the imidazolium cation. jst.go.jp Future work should focus on a detailed characterization of the electrochemical properties of the n-butyl isomer, this compound, and its performance in various battery and supercapacitor configurations.

The structure of the cation and anion significantly influences the electrochemical performance. acs.org The combination of the allyl and butyl chains in this compound will affect properties like viscosity, ion mobility, and the formation of the electrical double layer at the electrode-electrolyte interface. The allyl group, in particular, could be used to create polymerizable ionic liquids, leading to the in-situ formation of gel polymer electrolytes (GPEs). GPEs incorporating ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) have demonstrated high thermal stability and wide electrochemical windows, making them suitable for safer and more robust devices. mdpi.com Modifying catalyst surfaces with ionic liquids is also a key strategy in surface engineering, which can improve electron and mass transport in processes like electrolytic water splitting. nih.gov

Table 1: Physicochemical Properties of 1-Allyl-3-butylimidazolium Isomers and Related Compounds

| Compound Name | Abbreviation | Ionic Conductivity (mS/cm at 298 K) | Viscosity (mPa·s at 298 K) |

|---|---|---|---|

| 1-Allyl-3-isobutylimidazolium bis(fluorosulfonyl)amide | [ABisoIm][FSA] | 4.85 | 49.9 |

| 1-Allyl-3-tert-butylimidazolium bis(fluorosulfonyl)amide | [ABtertIm][FSA] | 3.66 | 66.8 |

| 1-Allyl-3-n-butylimidazolium bis(fluorosulfonyl)amide | [ABnIm][FSA] | 5.23 | 43.1 |

Data sourced from a study on branched alkyl functionalization of imidazolium-based ionic liquids. jst.go.jp

High-Throughput Screening and Computational Design

The sheer number of possible cation-anion combinations makes the experimental screening of every potential ionic liquid for a specific task impractical. nih.gov High-throughput screening (HTS) and computational design are therefore indispensable tools for accelerating the discovery and optimization of ionic liquids like this compound.

HTS platforms can rapidly evaluate properties like ionic conductivity or dissolution capacity for a large number of ionic liquids in parallel. nih.govacs.org For example, HTS systems have been developed to screen for ionic liquids capable of dissolving lignocellulosic biomass, a key step in biofuel production. nih.govresearchgate.net Such techniques could be adapted to rapidly identify promising applications for this compound in areas like biomass processing or CO2 capture. acs.org

In parallel, computational methods such as molecular dynamics (MD) simulations and machine learning (ML) are becoming increasingly powerful. MD simulations provide insights into the microscopic structure and dynamics of ionic liquids, helping to understand how factors like alkyl chain length and anion type influence their properties. rsc.orgnih.govresearchgate.netnsf.govacs.org For example, simulations can predict diffusion coefficients and the formation of aggregates in solution. rsc.orgnih.gov ML models, trained on existing experimental data, can predict properties like viscosity with high accuracy, guiding the design of new ionic liquids with desired characteristics. acs.orgornl.gov These computational approaches can be used to perform a virtual screening of this compound and its derivatives, predicting their performance in various applications and prioritizing the most promising candidates for experimental synthesis and testing.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Allyl-3-isobutylimidazolium bis(fluorosulfonyl)amide |

| 1-Allyl-3-methylimidazolium (B1248449) bromide |

| 1-Allyl-3-tert-butylimidazolium bis(fluorosulfonyl)amide |

| 1-butyl-3-methylimidazolium bromide |

| 1-butyl-3-methylimidazolium tetrafluoroborate |

| 1-tert-butylimidazole |

| 5-hydroxymethylfurfural |

| Allyl bromide |

| Diethyl ether |

| Furfural |

Q & A

Q. What are the optimal synthetic routes for 1-allyl-3-butylimidazolium bromide, and how can purity be ensured?

The compound is typically synthesized via quaternization of 1-butylimidazole with allyl bromide. A common method involves refluxing equimolar amounts of 1-butylimidazole and allyl bromide in a polar solvent (e.g., acetonitrile) at 60–80°C under inert atmosphere for 12–24 hours . Post-synthesis purification includes repeated washing with ethyl acetate to remove unreacted precursors, followed by vacuum drying. Purity (>97%) is confirmed via NMR (e.g., 1H and 13C) and elemental analysis .

Key Parameters for Synthesis:

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile or toluene |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Purification | Ethyl acetate washes, vacuum drying |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H NMR : Peaks at δ 9.5–10.5 ppm (imidazolium ring protons), δ 5.5–6.0 ppm (allyl group protons), and δ 0.8–1.5 ppm (butyl chain protons) confirm structure .

- FT-IR : Absorbance bands at 3150 cm⁻¹ (C-H stretching, imidazolium ring) and 1640 cm⁻¹ (C=C stretching, allyl group) .

- HPLC : Retention time consistency against standards and absence of secondary peaks validate purity .

Q. What safety protocols are critical when handling this compound?

The compound is hygroscopic and may cause skin/eye irritation (H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water, which may induce decomposition. Store under nitrogen at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does this compound enhance selectivity in protein separation polymers?

The compound acts as a functional monomer in polymer matrices (e.g., acrylamide-based) for biomolecule separation. Its allyl group enables covalent bonding to polymer backbones, while the imidazolium moiety provides electrostatic interactions with proteins. For example, it improves hemoglobin (Hb) selectivity by reducing nonspecific adsorption in chromatographic systems .

Performance Metrics in Protein Separation:

| Protein | Binding Capacity (mg/g) | Selectivity (vs. BSA) |

|---|---|---|

| Hemoglobin (Hb) | 120 ± 15 | 8.5:1 |

| Lysozyme (Lyz) | 85 ± 10 | 4.2:1 |

Q. How can researchers resolve contradictions in reported thermal stability data for this ionic liquid?

Discrepancies in decomposition temperatures (Td) often arise from impurities (e.g., residual solvents) or measurement methods. To standardize results:

Q. What role does this compound play in catalytic systems, and how can its interactions be optimized?

The ionic liquid serves as a solvent and co-catalyst in Heck coupling and Suzuki-Miyaura reactions. Its bromide ion can stabilize Pd(0) intermediates, enhancing catalytic turnover. Optimization strategies include:

- Adjusting allyl/butyl chain ratios to modulate polarity and solubility.

- Pairing with Pd(OAc)₂ (0.5–1 mol%) in DMF at 100°C for 12 hours .

- Recycling the ionic liquid phase (3–5 cycles) without significant activity loss .

Methodological Guidance for Data Analysis

Q. How should researchers design experiments to evaluate solvent effects on this ionic liquid’s reactivity?

- Step 1 : Prepare a matrix of solvents (e.g., water, DMF, acetonitrile) with varying polarities.

- Step 2 : Measure reaction rates for a model reaction (e.g., Knoevenagel condensation) in each solvent.

- Step 3 : Corrate results with solvent parameters (e.g., dielectric constant, Kamlet-Taft α).

- Step 4 : Use DFT calculations to model solvent-ionic liquid interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.